molecular formula C24H23FN4O3 B2597591 5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile CAS No. 946278-12-2

5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2597591
CAS No.: 946278-12-2
M. Wt: 434.471
InChI Key: JKJRDRBKCAEWCL-UHFFFAOYSA-N
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Description

5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a 1,3-oxazole core substituted with a 4-propoxyphenyl group at position 2 and a piperazine ring at position 4. The propoxy group (OCH₂CH₂CH₃) at the para position of the phenyl ring introduces lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O3/c1-2-15-31-20-9-5-17(6-10-20)22-27-21(16-26)24(32-22)29-13-11-28(12-14-29)23(30)18-3-7-19(25)8-4-18/h3-10H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJRDRBKCAEWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-(4-fluorobenzoyl)piperazine with 4-propoxybenzaldehyde to form an intermediate, which is then cyclized with cyanoacetic acid to yield the target oxazole derivative. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., methanol , ethanol ), bases (e.g., sodium hydroxide , potassium carbonate ), and acids (e.g., hydrochloric acid , sulfuric acid ). Reaction conditions such as temperature, pressure, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives , while substitution reactions can produce alkylated or arylated derivatives .

Scientific Research Applications

Pharmacological Properties

The compound exhibits significant pharmacological activities, particularly as a potential inhibitor of tyrosinase . Tyrosinase is an enzyme critical in melanin production and is a target for treating hyperpigmentation disorders. Research has shown that derivatives of piperazine, including those with fluorobenzoyl groups, can effectively inhibit tyrosinase activity, which is crucial for developing treatments for conditions such as melasma and age spots .

Table 1: Tyrosinase Inhibition Potency of Piperazine Derivatives

CompoundIC50 (μM)Activity Description
5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrileTBDPotential inhibitor
4-(4-fluorobenzyl)piperazine derivative13.34Comparable to standard inhibitors
Other derivativesVariableRange of inhibitory effects

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. The presence of the piperazine ring and the oxazole moiety contributes to its biological activity. Modifications in the aromatic substituents have been explored to enhance binding affinity and selectivity towards tyrosinase. For instance, the introduction of electron-withdrawing or donating groups can significantly influence the compound's inhibitory potency .

Synthesis and Development

The synthesis of this compound involves several steps, including the formation of the piperazine core followed by functionalization with fluorobenzoyl and propoxyphenyl groups. Recent advancements in synthetic methodologies have allowed for more efficient production of such compounds, facilitating further research into their pharmacological properties .

Case Studies and Research Findings

Several studies have highlighted the efficacy of compounds similar to this compound in various biological assays:

  • In Vitro Studies : Research demonstrated that certain derivatives exhibited low cytotoxicity while effectively inhibiting tyrosinase activity in cell cultures. For example, a study indicated that specific modifications led to compounds with IC50 values significantly lower than those of existing treatments .
  • Docking Studies : Computational studies have provided insights into the binding interactions between these compounds and tyrosinase, revealing potential mechanisms through which they exert their inhibitory effects. These findings are crucial for guiding further structural modifications aimed at enhancing potency and selectivity .

Mechanism of Action

The mechanism of action of 5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes , receptors , or proteins , modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases , thereby affecting cellular signaling pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound differ primarily in substituents on the phenyl rings and the piperazine moiety. Below is a detailed comparison based on available evidence:

Table 1: Structural and Functional Comparison of Analogs

Compound Name Substituent at Oxazole Position 2 Substituent on Piperazine Molecular Weight Key Properties/Implications References
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile 4-Fluorophenyl 4-Fluorobenzoyl 394.38 Smaller substituent (F) increases polarity; may reduce lipophilicity compared to propoxy. Fluorine’s electron-withdrawing effect enhances stability and binding precision.
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile 2-Fluorophenyl 2-Fluorobenzoyl 394.38 Ortho-fluorine induces steric hindrance, potentially reducing target affinity. Altered electronic effects due to positional isomerism.
2-(2-Chlorophenyl)-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile 2-Chlorophenyl 4-Fluorobenzoyl 410.83 Chlorine’s larger size and stronger electron-withdrawing effect may improve receptor binding but increase toxicity risks.
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile (E)-2-(4-Fluorophenyl)ethenyl 4-Fluorobenzoyl 434.41 Conjugated ethenyl group introduces rigidity, potentially enhancing selectivity. Increased molecular weight may affect solubility.
2-(4-Propoxyphenyl)-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile* 4-Propoxyphenyl 4-Methoxybenzoyl 448.91 Methoxy group (electron-donating) vs. fluorobenzoyl alters electronic profile. Propoxy boosts lipophilicity but may reduce aqueous solubility.

*Hypothetical analog inferred from .

Key Findings from Structural Analysis

Substituent Position and Electronic Effects :

  • Para-substituted fluorophenyl/chlorophenyl groups (e.g., ) optimize electronic interactions with target sites compared to ortho-substituted analogs (e.g., ).
  • The 4-propoxyphenyl group in the target compound increases lipophilicity (logP ~3.5 estimated), which may enhance blood-brain barrier penetration compared to smaller substituents like fluorine .

Chloroacetyl-substituted piperazine (e.g., ) introduces reactive sites for covalent binding but raises toxicity concerns.

Biological Implications :

  • Compounds with ethenyl linkers (e.g., ) show improved conformational rigidity, which correlates with higher receptor selectivity in preclinical models.
  • Propoxy-substituted analogs are understudied but theoretically offer prolonged half-life due to reduced metabolic degradation of the alkoxy group .

Biological Activity

The compound 5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile is a synthetic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the oxazole family and features a piperazine moiety, which is often associated with various biological activities including antipsychotic and analgesic effects. The presence of the 4-fluorobenzoyl group is significant for its interaction with biological targets.

Research indicates that compounds similar to this oxazole derivative exhibit inhibitory effects on enzymes such as tyrosinase , which is involved in melanin production. The inhibition of tyrosinase can be beneficial for treating hyperpigmentation disorders. The binding affinity and mechanism of action were elucidated through molecular docking studies, revealing that the compound occupies the active site of the enzyme, thereby preventing substrate binding .

Tyrosinase Inhibition

A study evaluated several derivatives based on the piperazine structure for their ability to inhibit tyrosinase from Agaricus bisporus. The results indicated that many derivatives exhibited low micromolar IC50 values, demonstrating effective inhibition. For instance, one derivative showed an IC50 value of 13.34 µM, comparable to known inhibitors .

CompoundIC50 (µM)Remarks
This compoundTBDPotential inhibitor
4-(4-fluorobenzyl)piperazin-1-yl](2-trifluoromethyl)methanone13.34Competitive inhibitor
4-(4-fluorobenzyl)piperazin-1-yl](2,4-dinitrophenyl)methanoneTBDExcellent inhibitor

Antimelanogenic Effects

In vitro studies using B16F10 melanoma cells demonstrated that this compound could reduce melanin production without exhibiting cytotoxicity. The findings suggest a promising application in cosmetic formulations aimed at skin lightening .

Analgesic Activity

Compounds structurally related to the target molecule have also shown analgesic properties. In animal models, derivatives were tested using the writhing test and hot plate test, indicating significant pain relief effects. The mechanisms involved may include modulation of pain pathways through central nervous system interactions .

Case Studies

In a recent study focusing on the synthesis and evaluation of oxazole derivatives, researchers highlighted the importance of structural modifications in enhancing biological activity. The incorporation of different substituents on the aromatic rings was shown to affect both potency and selectivity against various biological targets .

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